(Z)-1-(4-chlorobenzyl)-8-((3-chlorobut-2-en-1-yl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-1-(4-chlorobenzyl)-8-((3-chlorobut-2-en-1-yl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-chlorobenzyl)-8-((3-chlorobut-2-en-1-yl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, including the formation of the purine core, introduction of the chlorobenzyl group, and the addition of the chlorobut-2-en-1-ylthio moiety. Common reagents used in these reactions include chlorinating agents, thiolating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-chlorobenzyl)-8-((3-chlorobut-2-en-1-yl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of double bonds.
Substitution: The chlorobenzyl and chlorobut-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-chlorobenzyl)-8-((3-chlorobut-2-en-1-yl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, purine derivatives are often explored for their antiviral, anticancer, and anti-inflammatory properties. This compound could be a candidate for drug development targeting specific diseases.
Industry
Industrially, such compounds might be used in the synthesis of specialty chemicals, materials science, or as intermediates in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-1-(4-chlorobenzyl)-8-((3-chlorobut-2-en-1-yl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
- 6-Mercaptopurine
- Azathioprine
- Caffeine
- Theobromine
Uniqueness
What sets (Z)-1-(4-chlorobenzyl)-8-((3-chlorobut-2-en-1-yl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
IUPAC Name |
8-[(Z)-3-chlorobut-2-enyl]sulfanyl-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c1-11(19)8-9-27-17-21-15-14(22(17)2)16(25)24(18(26)23(15)3)10-12-4-6-13(20)7-5-12/h4-8H,9-10H2,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGQMIJDOJHOW-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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